molecular formula C22H16Cl2N4O2 B12036228 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B12036228
M. Wt: 439.3 g/mol
InChI Key: DABVGWHWHZSMSD-UHFFFAOYSA-N
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Description

2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic compound. It features a pyrano[3,2-c]pyridine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves a multicomponent reaction (MCR). This method is preferred due to its efficiency and the ability to form complex structures in a single step. The reaction generally involves the condensation of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties .

Scientific Research Applications

2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of various biological pathways, making it useful in treating diseases like cancer and viral infections .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitriles
  • 2-amino-3-cyano-4H-chromenes

Uniqueness

Compared to similar compounds, 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile stands out due to its unique combination of a pyrano[3,2-c]pyridine core with a dichlorophenyl and pyridinylmethyl substituent. This unique structure contributes to its diverse biological activities and makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C22H16Cl2N4O2

Molecular Weight

439.3 g/mol

IUPAC Name

2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C22H16Cl2N4O2/c1-12-7-18-20(22(29)28(12)11-13-3-2-6-27-10-13)19(16(9-25)21(26)30-18)15-5-4-14(23)8-17(15)24/h2-8,10,19H,11,26H2,1H3

InChI Key

DABVGWHWHZSMSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=C(C=C3)Cl)Cl)C(=O)N1CC4=CN=CC=C4

Origin of Product

United States

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